molecular formula C13H9NO3 B6386666 6-(2-Formylphenyl)picolinic acid, 95% CAS No. 566198-43-4

6-(2-Formylphenyl)picolinic acid, 95%

Cat. No. B6386666
CAS RN: 566198-43-4
M. Wt: 227.21 g/mol
InChI Key: LDUVEWOXDSYCRQ-UHFFFAOYSA-N
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Description

6-(2-Formylphenyl)picolinic acid, 95% (6-FPPA) is a compound of the picolinic acid family. It is a white crystalline solid that is soluble in water, ethanol, and methanol. 6-FPPA has a molecular weight of 166.16 g/mol and a melting point of 234-236 °C. 6-FPPA is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Mechanism Of Action

The mechanism of action of 6-(2-Formylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that 6-(2-Formylphenyl)picolinic acid, 95% binds to the active site of enzymes and proteins, which in turn leads to the inhibition of their activity. 6-(2-Formylphenyl)picolinic acid, 95% is also believed to interact with other molecules, such as DNA and RNA, which may lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Formylphenyl)picolinic acid, 95% are still being studied. It is believed that 6-(2-Formylphenyl)picolinic acid, 95% may have an inhibitory effect on certain enzymes and proteins, which in turn may lead to changes in cell metabolism and gene expression. 6-(2-Formylphenyl)picolinic acid, 95% may also have an effect on the immune system, as it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

6-(2-Formylphenyl)picolinic acid, 95% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively stable and has a wide range of applications in scientific research. However, 6-(2-Formylphenyl)picolinic acid, 95% is a toxic compound and should be handled with care. It is also important to note that 6-(2-Formylphenyl)picolinic acid, 95% is a sensitive compound and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for the use of 6-(2-Formylphenyl)picolinic acid, 95% in scientific research and laboratory experiments. These include the development of new and more efficient synthesis methods, the study of the mechanism of action of 6-(2-Formylphenyl)picolinic acid, 95% on enzymes and proteins, the exploration of its potential as an antimicrobial agent, and the investigation of its effects on the immune system. Additionally, 6-(2-Formylphenyl)picolinic acid, 95% could be used to study the effects of environmental pollutants on living organisms, as well as its potential as a therapeutic agent.

Synthesis Methods

6-(2-Formylphenyl)picolinic acid, 95% is synthesized by the condensation of 2-formylphenol and picolinic acid in the presence of anhydrous sodium acetate, acetic acid, and acetic anhydride. The reaction is conducted at a temperature of 80 °C for a period of 4-6 hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent.

Scientific Research Applications

6-(2-Formylphenyl)picolinic acid, 95% has been widely used as a model compound in scientific research and laboratory experiments. It is used to study the structure and reactivity of organic compounds, to study the mechanism of action of enzymes, and to study the structure and function of proteins. 6-(2-Formylphenyl)picolinic acid, 95% is also used to study the effects of environmental pollutants on living organisms.

properties

IUPAC Name

6-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-12(14-11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUVEWOXDSYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259696
Record name 6-(2-Formylphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Formylphenyl)picolinic acid

CAS RN

566198-43-4
Record name 6-(2-Formylphenyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=566198-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Formylphenyl)-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201259696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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